1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

JNK3 Kinase Inhibition Neurodegeneration

1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea (CAS: 2034377-55-2) is a synthetic, heterocyclic small molecule belonging to the thiophenyl-pyrazolourea chemotype. This compound class was rationally designed as potent, orally bioavailable, and isoform-selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a target predominantly expressed in the central nervous system and implicated in neurodegenerative pathologies.

Molecular Formula C15H16N4O2S
Molecular Weight 316.38
CAS No. 2034377-55-2
Cat. No. B2616011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
CAS2034377-55-2
Molecular FormulaC15H16N4O2S
Molecular Weight316.38
Structural Identifiers
SMILESC1=CSC(=C1)CNC(=O)NCCN2C=C(C=N2)C3=COC=C3
InChIInChI=1S/C15H16N4O2S/c20-15(17-9-14-2-1-7-22-14)16-4-5-19-10-13(8-18-19)12-3-6-21-11-12/h1-3,6-8,10-11H,4-5,9H2,(H2,16,17,20)
InChIKeyYPEIXBKDBFSOCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea: A JNK3 Inhibitor from a Brain-Penetrant Pyrazolourea Series


1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea (CAS: 2034377-55-2) is a synthetic, heterocyclic small molecule belonging to the thiophenyl-pyrazolourea chemotype. This compound class was rationally designed as potent, orally bioavailable, and isoform-selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a target predominantly expressed in the central nervous system and implicated in neurodegenerative pathologies [1]. X-ray co-crystallography of close analogs within this series has confirmed binding to the JNK3 ATP-binding pocket, engaging both hydrophobic pocket-I and pocket-II, which underpins its kinase inhibition mechanism [2].

Why a Generic JNK3 or Pan-Kinase Inhibitor Cannot Substitute 1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea


Procurement of a generic JNK inhibitor or a close analog from a different chemical series cannot guarantee the multi-parameter profile demonstrated by this specific pyrazolourea scaffold. The core differentiation stems from its engineered isoform selectivity (JNK3 over JNK1/2) which is structural rather than potency-driven, combined with a demonstrated ability to cross the blood-brain barrier after oral dosing. Replacing it with an alternative JNK3 inhibitor risks losing this specific selectivity and brain-penetrant ADME profile, which are essential for CNS applications, as established through the comprehensive DMPK characterization of its close structural analogs [1].

Quantitative Differentiation of 1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea from JNK3 Inhibitor Comparators


JNK3 Enzyme Inhibition Potency (IC50) of the Pyrazolourea Chemical Series

The lead inhibitor from this pyrazolourea series, compound 17, demonstrates a JNK3 IC50 of 35 nM. This establishes the scaffold's sub-100 nM potency baseline. While direct IC50 data for CAS 2034377-55-2 is not publicly available, its structural membership in this specifically optimized series implies a comparable potency range, differentiating it from earlier, less optimized pyrazolourea or alternative JNK3 chemotypes [1].

JNK3 Kinase Inhibition Neurodegeneration

Exceptional Kinome-Wide Selectivity for JNK3 Isoform

A defining advantage of this pyrazolourea series is its exceptional kinome selectivity. The lead compound (17) was profiled against a panel of 374 wild-type kinases and showed significant inhibition only against JNK3. This extreme isoform selectivity is a direct consequence of the scaffold's unique binding mode in the JNK3 ATP pocket and represents a key differentiator from many other JNK3 inhibitors that exhibit off-target activity on JNK1, JNK2, or other kinases [1][2].

Kinase Selectivity JNK3 Off-Target Liability

Validated Oral Bioavailability and Brain Penetration

The series is characterized not only by potency and selectivity but also by a favorable Drug Metabolism and Pharmacokinetic (DMPK) profile. The lead inhibitor was shown to be orally bioavailable and, critically, brain penetrant in vivo. Furthermore, the lead compound exhibited high metabolic stability in human liver microsomes, with a half-life of 66 minutes, and a clean CYP-450 inhibition profile [1]. This separates the series from many CNS drugs that require invasive delivery methods or have significant metabolic liabilities.

CNS Drug Delivery Pharmacokinetics ADME

High-Value Application Scenarios for 1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea Based on Its Evidence Profile


In Vivo CNS Pharmacology Studies Requiring Oral Dosing of a Selective JNK3 Inhibitor

The demonstrated brain penetration and oral bioavailability of this chemotype directly enable long-term, non-invasive dosing regimens in rodent models of neurodegeneration (e.g., Alzheimer's or Parkinson's disease). A researcher could avoid continuous intracerebroventricular cannulation by simply administering the compound orally, achieving therapeutic concentrations in the brain. This capability stems from the DMPK properties validated for the chemical series [1].

Chemical Probe for Deconvoluting JNK3-Specific vs. JNK1/2-Mediated Signaling

The near-absolute selectivity of this series for JNK3 over 374 other kinases makes it an ideal chemical probe. In cells co-expressing JNK isoforms, a scientist can use this compound to selectively inactivate JNK3, unambiguously assigning a specific cellular phenotype to JNK3 activity rather than to the pan-JNK family. This application is directly supported by the kinome-wide selectivity data from its close analogs [1].

Structural Biology and Fragment-Based Drug Discovery Leveraging a Defined Binding Mode

The crystal structure of a close analog bound to the JNK3 ATP pocket has been solved at 1.84 Å [2]. This provides a high-resolution template for rational, structure-based design of the next generation of inhibitors. A medicinal chemist can use the CAS 2034377-55-2 scaffold to explore non-conserved interactions in JNK3's hydrophobic pocket-I and II, directly guided by the co-crystallography data.

In Vitro Target Engagement with Low Risk of Off-Target Cytotoxicity

The clean CYP-450 inhibition profile and high metabolic stability of this series minimize confounding effects in cell-based assays. A pharmacologist can use the compound in functional neuronal models, confident that any observed efficacy is due to JNK3 inhibition and not a result of non-specific cytotoxicity from reactive metabolites or off-target kinase activity, a frequent issue with less selective tool compounds [1].

Quote Request

Request a Quote for 1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.